molecular formula C20H23N3O3S B11238556 N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11238556
M. Wt: 385.5 g/mol
InChI Key: WRBWVQYLNZCBSQ-UHFFFAOYSA-N
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Description

N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This family of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

N-mesityl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds in the benzothiadiazine family, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

1,1-dioxo-4-propyl-N-(2,4,6-trimethylphenyl)-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-5-8-23-12-21-27(25,26)18-11-16(6-7-17(18)23)20(24)22-19-14(3)9-13(2)10-15(19)4/h6-7,9-12H,5,8H2,1-4H3,(H,22,24)

InChI Key

WRBWVQYLNZCBSQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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